
1,4-Naphthalenediol, 1,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenediol, also known as 1,4-dihydroxynaphthalene, is an organic compound with the molecular formula C10H8O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Naphthalenediol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using reducing agents such as sodium borohydride or zinc in the presence of hydrochloric acid . Another method includes the Diels-Alder reaction of alpha-myrcene with 1,4-benzoquinone, followed by chemical modifications .
Industrial Production Methods: Industrial production of 1,4-naphthalenediol typically involves the catalytic hydrogenation of 1,4-naphthoquinone under controlled conditions. This process ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,4-Naphthalenediol undergoes various chemical reactions, including:
Oxidation:
- Oxidation of 1,4-naphthalenediol leads to the formation of 1,4-naphthoquinone .
- Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Amination:
- Amination of 1,4-naphthalenediol results in the formation of 4-amino-1-naphthol .
- Reagents such as ammonia or amines are used in this reaction.
Methylation:
Applications De Recherche Scientifique
1,4-Naphthalenediol has a wide range of applications in scientific research:
Chemistry:
- It serves as a precursor for the synthesis of various organic compounds, including dyes and pigments .
- It is used in the preparation of heterocyclic compounds through multicomponent reactions .
Biology:
- 1,4-Naphthalenediol derivatives have been studied for their cytotoxic effects against cancer cells .
- It is used in the synthesis of bioactive molecules with potential therapeutic applications .
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of 1,4-naphthalenediol involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various chemical processes. Its molecular targets and pathways include interactions with enzymes and proteins involved in redox reactions .
Comparaison Avec Des Composés Similaires
1,4-Naphthalenediol can be compared with other similar compounds, such as:
- 1,5-Dihydroxynaphthalene
- 2,7-Dihydroxynaphthalene
- 2,3-Dihydroxynaphthalene
- 2,6-Dihydroxynaphthalene
- 1,6-Dihydroxynaphthalene
- 1,3-Dihydroxynaphthalene
- 1,7-Dihydroxynaphthalene
- 1,8-Dihydroxynaphthalene
These compounds share similar structures but differ in the positions of the hydroxyl groups, leading to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
571-59-5 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1,4-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H |
Clé InChI |
QRZINIDQKGUJSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(C=CC(C2=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



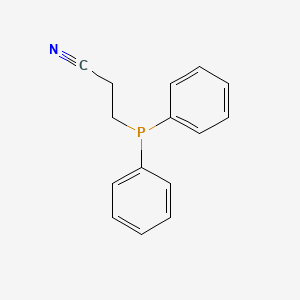
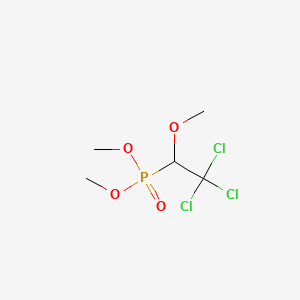
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)

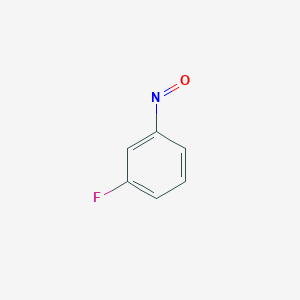
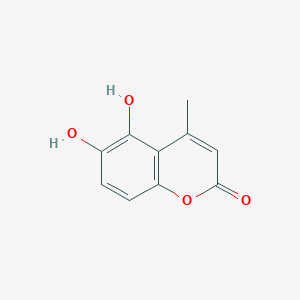
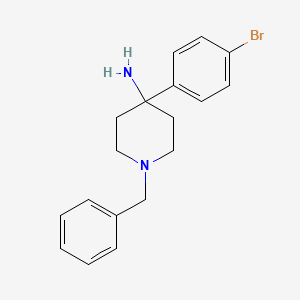
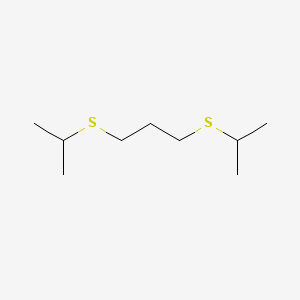
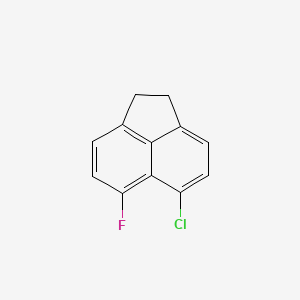
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide](/img/structure/B14747185.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)

